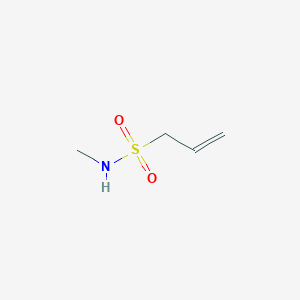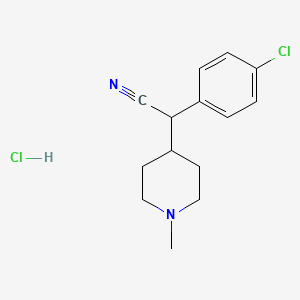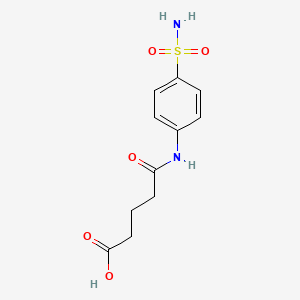![molecular formula C23H22N4O2 B2954870 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1795192-70-9](/img/structure/B2954870.png)
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains several cyclic structures, including a benzoxazole ring and a pyrrole ring, which are aromatic and contribute to the compound’s stability. It also contains a pyrrolidine ring, which is a type of secondary amine and could participate in various reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the benzamide group could undergo hydrolysis to form an amine and a carboxylic acid. The pyrrole ring, being aromatic, might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would be influenced by the strength of the intermolecular forces present .科学的研究の応用
Discovery of Histone Deacetylase Inhibitors
- N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide is part of a class of compounds involved in the discovery of histone deacetylase (HDAC) inhibitors. These compounds, including MGCD0103, show promise as anticancer drugs due to their ability to block cancer cell proliferation, induce histone acetylation, and trigger apoptosis (Zhou et al., 2008).
Capillary Electrophoresis in Drug Analysis
- The compound has relevance in the field of nonaqueous capillary electrophoresis, particularly in the separation and analysis of imatinib mesylate and related substances. This application is significant for quality control in pharmaceuticals (Ye et al., 2012).
Crystallographic Studies
- Crystal structure and Hirshfeld surface analysis of related N-(pyridin-2-ylmethyl)benzamide derivatives highlight the compound's significance in crystallography and molecular design (Artheswari et al., 2019).
Neuroleptic Activities
- Synthesis and receptor binding studies of derivatives indicate potential neuroleptic activities, contributing to the understanding of molecular interactions in the central nervous system (Remy et al., 1983).
Metal-Free Synthesis Techniques
- The compound is associated with metal-free synthesis techniques, like the formation of 1,2,4-triazolo[1,5-a]pyridines, highlighting advancements in synthetic organic chemistry (Zheng et al., 2014).
Melanoma Cytotoxicity
- Derivatives of the compound have been explored for their cytotoxicity against melanoma, suggesting potential applications in targeted cancer therapy (Wolf et al., 2004).
作用機序
Safety and Hazards
As with any chemical compound, handling “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide” would require appropriate safety measures. These might include wearing protective clothing and working in a well-ventilated area. The specific hazards associated with this compound would depend on its physical and chemical properties .
将来の方向性
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
特性
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c28-22(17-9-11-18(12-10-17)26-13-3-4-14-26)24-16-19-6-5-15-27(19)23-25-20-7-1-2-8-21(20)29-23/h1-4,7-14,19H,5-6,15-16H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTWPKMEXXDBDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}prop-2-enamide](/img/structure/B2954788.png)


![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2954793.png)

![3-(Trifluoromethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2954795.png)
![1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2954798.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2954799.png)
![2,6-difluoro-N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2954802.png)

![Ethyl 2-[(phenylsulfonyl)(2-pyridinyl)amino]acetate](/img/structure/B2954807.png)

![tert-butyl N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]carbamate](/img/structure/B2954809.png)
